molecular formula C15H13N3O B2781710 4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenecarboxamide CAS No. 861212-74-0

4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenecarboxamide

Cat. No.: B2781710
CAS No.: 861212-74-0
M. Wt: 251.289
InChI Key: BDQDVBJQBNRFBF-UHFFFAOYSA-N
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Description

4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenecarboxamide is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenecarboxamide typically involves the formation of the pyrrolo[2,3-b]pyridine core followed by the introduction of the benzenecarboxamide moiety. One common synthetic route includes:

    Formation of Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents.

    Introduction of Benzenecarboxamide Moiety: This step involves the coupling of the pyrrolo[2,3-b]pyridine core with 4-methylbenzenecarboxylic acid under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenecarboxamide has several scientific research applications:

Properties

IUPAC Name

4-methyl-N-pyrrolo[2,3-b]pyridin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-11-4-6-13(7-5-11)15(19)17-18-10-8-12-3-2-9-16-14(12)18/h2-10H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQDVBJQBNRFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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